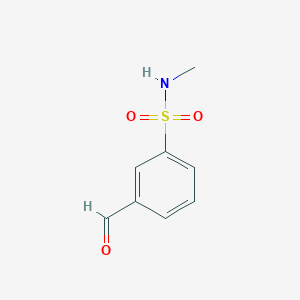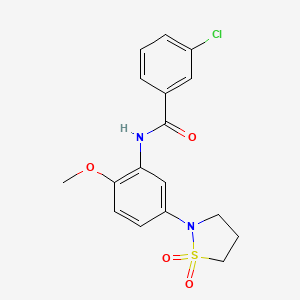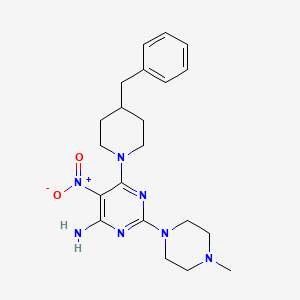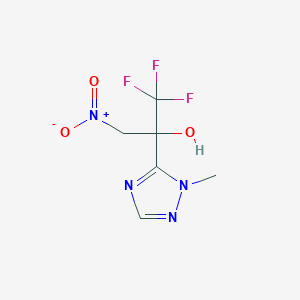
3-formyl-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-formyl-N-methylbenzenesulfonamide”, sulfonamide compounds have been synthesized via various methods . For instance, new pyridines with sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Applications De Recherche Scientifique
Synthesis of Pyridines with Sulfonamide Moiety
3-formyl-N-methylbenzenesulfonamide: is utilized in the synthesis of new pyridines, which are important compounds in medicinal chemistry. The process involves a cooperative vinylogous anomeric-based oxidation mechanism, which is facilitated by novel quinoline-based dendrimer-like ionic liquids . This method allows for the creation of target molecules in short reaction times and high yields, which is crucial for efficient drug development.
Crystallographic Characterization
The compound serves as a key precursor in crystallographic studies. These studies provide insights into molecular structure and bonding patterns, essential for developing one-pot synthesis methods for similar compounds. Understanding these structures is vital for the rational design of new drugs and materials.
Computational Study of Molecular Interactions
Computational studies using derivatives of 3-formyl-N-methylbenzenesulfonamide help in understanding the structural and electronic properties of these molecules. Such studies are fundamental for predicting how these molecules will interact at the molecular level, which is a key aspect of drug design and materials science.
Antimicrobial and Anti-inflammatory Applications
Sulfonamide derivatives synthesized from 3-formyl-N-methylbenzenesulfonamide have shown potential as antibacterial agents and lipoxygenase inhibitors. These properties are particularly promising for the development of new therapies for inflammatory diseases.
Synthesis of Anti-inflammatory Agents
Research indicates that derivatives of 3-formyl-N-methylbenzenesulfonamide can be synthesized and evaluated as potential anti-inflammatory agents. This highlights the therapeutic potential of these compounds in reducing inflammation, which could lead to new treatments for various inflammatory conditions.
Mixed-ligand Copper (II)-Sulfonamide Complexes
The compound is also involved in the creation of mixed-ligand copper (II)-sulfonamide complexes. These complexes have been researched for their potential in DNA binding, cleavage, genotoxicity, and anticancer activity. This diverse range of applications demonstrates the versatility of sulfonamide derivatives in medical research.
Safety and Hazards
The safety data sheet for a similar compound, “N-Methylbenzenesulfonamide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and removing the victim to fresh air if inhaled .
Orientations Futures
While specific future directions for “3-formyl-N-methylbenzenesulfonamide” are not mentioned in the search results, research on sulfonamide compounds continues to be a field of interest . For instance, the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism presents potential future directions .
Propriétés
IUPAC Name |
3-formyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-3-7(5-8)6-10/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXJQOJOROLRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2886622.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2886624.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2886626.png)
![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide](/img/structure/B2886627.png)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886628.png)
![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)

![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![methyl 3-[1,7-dimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2886635.png)



